molecular formula C10H9ClF2O2 B178256 Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate CAS No. 130754-19-7

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

Cat. No. B178256
M. Wt: 234.62 g/mol
InChI Key: VGULHXRXMXNYHN-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The description might also include the type of compound it is (e.g., an ester, as indicated by the “acetate” in the name) and what class of compounds it belongs to.



Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, the type of chemical reactions involved, the conditions under which the synthesis is carried out, and the yield and purity of the final product.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure, including the arrangement of its atoms and the lengths and angles of its chemical bonds.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including what reactants it reacts with, what products it forms, the conditions under which the reactions occur, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.


Scientific Research Applications

Specific Scientific Field

Crystallography and Material Science

Application Summary

The compound (Z)-Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenyl-amino)acrylate, which has a similar structure to the one you mentioned, has been studied for its crystal structure .

Method of Application

The crystal structure of the compound was determined using X-ray diffraction . The compound was synthesized by heating equimolar quantities of ethyl 2-(4-chlorophenyl)-3-oxopropanoate and 2,4-difluorobenzenamine in absolute alcohol at 75 °C for 2 hours .

Results or Outcomes

The structure of the compound reveals a Z configuration with respect to the C=C double bond in the aminoacrylate fragment. The molecule is stabilized by intramolecular N–H···F and N–H···O hydrogen bonds .

Thin Film Preparation for Optical Applications

Specific Scientific Field

Optical Electronics

Application Summary

Thin films of 2,9-Bis [2-(4-chlorophenyl)ethyl] anthrax [2,1,9-def:6,5,10-d′e′f′] diisoquinoline-1,3,8,10 (2H,9H) tetrone (Ch-diisoQ), another compound with a similar structure, were prepared and studied for their optical properties .

Method of Application

The thin films were prepared by a thermal evaporation technique. The structural properties of these films, both as-prepared and annealed at various temperatures, were determined by X-ray diffraction and scanning electron microscopy .

Results or Outcomes

The optical band gap of the samples decreased with the increase of annealing temperatures due to the increasing of the π-dislocation. The values of the optical susceptibility, χ (3), were found to be annealing dependent .

Chemical Synthesis

Specific Scientific Field

Organic Chemistry

Application Summary

Ethyl 2-(4-chlorophenyl)-2-phenoxyacetate is a chemical compound that is used in the synthesis of other complex molecules .

Method of Application

The specific methods of application can vary greatly depending on the target molecule being synthesized. Typically, this compound might be used in a reaction with other reagents under specific conditions of temperature, pressure, and pH .

Results or Outcomes

The outcomes of such syntheses are highly dependent on the specific reactions being carried out. In general, the goal is to produce a desired target molecule with high yield and purity .

Biological Potential of Indole Derivatives

Specific Scientific Field

Pharmacology

Application Summary

Indole derivatives, which include compounds with structures similar to Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Method of Application

These compounds are typically synthesized in the lab and then tested in vitro or in vivo for their biological activities. The specific methods of application can vary greatly depending on the specific biological activity being investigated .

Results or Outcomes

The outcomes of these studies can also vary greatly. For example, one study found that the compound (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl)methylene)thiazol-2-amine showed promising results as an anti-inflammatory and analgesic agent .

Chemical Synthesis

Specific Scientific Field

Organic Chemistry

Application Summary

Ethyl 2-(4-chlorophenyl)-2-phenoxyacetate is a chemical compound that is used in the synthesis of other complex molecules .

Method of Application

The specific methods of application can vary greatly depending on the target molecule being synthesized. Typically, this compound might be used in a reaction with other reagents under specific conditions of temperature, pressure, and pH .

Results or Outcomes

The outcomes of such syntheses are highly dependent on the specific reactions being carried out. In general, the goal is to produce a desired target molecule with high yield and purity .

Biological Potential of Indole Derivatives

Specific Scientific Field

Pharmacology

Application Summary

Indole derivatives, which include compounds with structures similar to Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Method of Application

These compounds are typically synthesized in the lab and then tested in vitro or in vivo for their biological activities. The specific methods of application can vary greatly depending on the specific biological activity being investigated .

Results or Outcomes

The outcomes of these studies can also vary greatly. For example, one study found that the compound (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl)methylene)thiazol-2-amine showed promising results as an anti-inflammatory and analgesic agent .

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, its flammability or reactivity, and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new synthetic routes to the compound, new reactions it could be used in, new applications for it, or new effects it might have.


properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGULHXRXMXNYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Araki, M Inoue - Tetrahedron, 2013 - Elsevier
Transition metal-catalyzed cross-coupling reactions of arylmetal reagents with ethyl bromodifluoroacetate have been explored. After intensive investigations, we have successfully found …
Number of citations: 56 www.sciencedirect.com

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